molecular formula C21H17N3O2 B5822284 N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide

Cat. No. B5822284
M. Wt: 343.4 g/mol
InChI Key: HJTBOMBCRYFWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide, also known as ML167, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ML167 was first synthesized in 2010 and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide functions as an inhibitor of the enzyme porcupine, which is involved in the Wnt signaling pathway. The Wnt signaling pathway plays a critical role in various cellular processes, including cell proliferation and differentiation. N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide inhibits the secretion of Wnt ligands, which are necessary for the activation of the Wnt signaling pathway. This results in the inhibition of downstream signaling events, ultimately leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been shown to have potent inhibitory effects on the Wnt signaling pathway, which has been implicated in various diseases. N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been shown to inhibit the growth of cancer cells, decrease the production of amyloid-beta peptides, and protect dopaminergic neurons from oxidative stress-induced cell death. Additionally, N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide is its specificity for the porcupine enzyme, which allows for targeted inhibition of the Wnt signaling pathway. Additionally, N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one limitation of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide is its relatively low potency compared to other porcupine inhibitors. This may limit its effectiveness in certain applications.

Future Directions

Future research on N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide could focus on its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies could investigate the potential synergistic effects of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide with other therapeutic agents. Finally, the development of more potent and selective porcupine inhibitors could improve the effectiveness of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide in certain applications.

Synthesis Methods

The synthesis of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde with N-methyl-1-naphthylamine in the presence of a reducing agent. The resulting product is purified through column chromatography to obtain N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide in high purity.

Scientific Research Applications

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been shown to inhibit the growth of cancer cells by targeting the Wnt signaling pathway. In Alzheimer's disease, N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been shown to decrease the production of amyloid-beta peptides, which are known to contribute to the pathogenesis of the disease. In Parkinson's disease, N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

properties

IUPAC Name

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-24(14-19-22-20(23-26-19)16-9-3-2-4-10-16)21(25)18-13-7-11-15-8-5-6-12-17(15)18/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTBOMBCRYFWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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